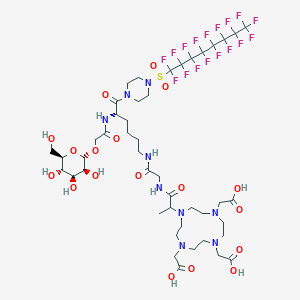
Gadofluorine M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadofluorine M, also known as this compound, is a useful research compound. Its molecular formula is C45H64F17N9O18S and its molecular weight is 1374.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhanced MRI for Tumor Visualization
Case Study: Experimental Glioma
A significant application of Gadofluorine M is its use in enhancing MRI for the detection and delineation of gliomas. In a study comparing this compound with conventional MRI techniques, it was found that this compound provided superior delineation of tumor extents in murine glioma models. The study utilized a 2.3 Tesla Bruker Biospec MRI unit and demonstrated that this compound allowed for persistent intracellular accumulation within tumors, leading to more precise imaging results compared to standard gadolinium-based contrast agents .
| Parameter | This compound | Conventional MRI |
|---|---|---|
| Tumor delineation | Superior | Inferior |
| Persistence in tissue | High | Low |
| Signal intensity assessment | Higher | Lower |
Detection of Inflammatory CNS Lesions
Case Study: Multiple Sclerosis
This compound has shown promise in detecting inflammatory lesions associated with multiple sclerosis (MS). A quantitative MRI study revealed that this compound significantly enhanced the sensitivity of lesion detection in an animal model of experimental autoimmune encephalomyelitis, which mimics MS. The agent allowed for the identification of numerous lesions in the optic nerve, spinal cord, and brain that were undetectable using standard T2-weighted imaging techniques .
| Detection Method | Lesions Detected | Sensitivity |
|---|---|---|
| This compound | Numerous | High |
| T2-weighted imaging | Fewer | Low |
Assessment of Blood-Brain Barrier Integrity
Case Study: Cerebral Blood-Brain Barrier Alterations
Another critical application of this compound is in evaluating alterations in the blood-brain barrier (BBB). Research indicates that this compound-enhanced MRI can provide insights into BBB integrity, which is crucial for understanding various neurological disorders. This technique has been demonstrated to effectively visualize changes in BBB permeability, thus aiding in the assessment of conditions such as stroke and neuroinflammation .
| Condition | This compound Application | Outcome |
|---|---|---|
| Stroke | BBB permeability assessment | Enhanced visualization |
| Neuroinflammation | Detection of alterations | Improved diagnostic accuracy |
Cell Labeling and Tracking
Research Findings on Stem Cells
This compound has also been explored for its ability to label stem cells for tracking purposes. A study confirmed a 100% success rate for intracellular labeling using this compound, demonstrating its potential as a tool for monitoring stem cell behavior and migration in vivo. This application is particularly relevant for regenerative medicine and cancer therapy .
Propriétés
Formule moléculaire |
C45H64F17N9O18S |
|---|---|
Poids moléculaire |
1374.1 g/mol |
Nom IUPAC |
2-[4,10-bis(carboxymethyl)-7-[1-[[2-[[(5S)-6-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)piperazin-1-yl]-6-oxo-5-[[2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]amino]hexyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C45H64F17N9O18S/c1-24(69-12-10-67(20-30(77)78)8-6-66(19-29(75)76)7-9-68(11-13-69)21-31(79)80)35(84)64-18-27(73)63-5-3-2-4-25(65-28(74)23-88-37-34(83)33(82)32(81)26(22-72)89-37)36(85)70-14-16-71(17-15-70)90(86,87)45(61,62)43(56,57)41(52,53)39(48,49)38(46,47)40(50,51)42(54,55)44(58,59)60/h24-26,32-34,37,72,81-83H,2-23H2,1H3,(H,63,73)(H,64,84)(H,65,74)(H,75,76)(H,77,78)(H,79,80)/t24?,25-,26+,32+,33-,34-,37-/m0/s1 |
Clé InChI |
IWIFYPHGVYZVDA-ZQLSLKRTSA-N |
SMILES isomérique |
CC(C(=O)NCC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canonique |
CC(C(=O)NCC(=O)NCCCCC(C(=O)N1CCN(CC1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)COC2C(C(C(C(O2)CO)O)O)O)N3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O |
Synonymes |
gadofluorine M Gd-GlyMe-DOTA-perfluorooctyl-mannose-conjugate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















